Chidamide - 743438-44-0

Chidamide

Catalog Number: EVT-1175113
CAS Number: 743438-44-0
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chidamide (also known as CS055/HBI-8000) is a novel benzamide-type histone deacetylase inhibitor (HDACi) developed in China. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3, as well as class IIb HDAC10. [, , , , ] Chidamide plays a significant role in scientific research, particularly in oncology, as it demonstrates potent antitumor activity against various cancers through its epigenetic modulation capabilities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Chidamide is a benzamide-type molecule, specifically belonging to the class of selective HDAC inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Detailed molecular structure data, including bond lengths, angles, and three-dimensional conformation, are not explicitly provided in the reviewed papers.

Mechanism of Action

Chidamide primarily acts as an HDAC inhibitor, selectively targeting HDAC1, 2, 3, and 10. [, , , , ] By inhibiting these HDACs, Chidamide prevents the removal of acetyl groups from histones, leading to increased histone acetylation. [, , , , , ] This change in histone acetylation alters gene expression patterns, influencing various cellular processes, including cell cycle progression, apoptosis, and differentiation. [, , , , , ] Studies have shown that Chidamide's mechanism of action involves:

  • Induction of Apoptosis: Chidamide promotes apoptosis in various cancer cells, likely through the upregulation of pro-apoptotic proteins like Bax and Caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]
  • Cell Cycle Arrest: Chidamide induces cell cycle arrest, often in the G0/G1 phase, by modulating cell cycle regulators such as p21 and cyclin D1. [, , , , ]
  • Suppression of Signaling Pathways: Chidamide has been shown to inhibit various signaling pathways, including PI3K/AKT, ERK1/2, and JAK/STAT, which are involved in cell growth, proliferation, and survival. [, , , , ]
  • Modulation of MicroRNA Expression: Chidamide can influence the expression of microRNAs, which are small non-coding RNA molecules involved in gene regulation. This modulation can contribute to Chidamide's antitumor effects. []
  • Enhancement of Chemotherapy Sensitivity: Chidamide has been found to increase the sensitivity of cancer cells to other chemotherapeutic drugs, suggesting its potential role in combination therapies. [, , , , , ]
Applications
  • Peripheral T-cell Lymphoma (PTCL): Chidamide has been approved in China for the treatment of relapsed or refractory PTCL. [, , , , , ] Research suggests it can be used both as monotherapy and in combination with other chemotherapeutic agents to improve treatment outcomes. [, , , , , ]
  • Diffuse Large B-cell Lymphoma (DLBCL): Studies indicate that Chidamide shows efficacy against DLBCL, including subtypes with double BCL2/MYC expression. [, , , , ] It can synergize with conventional chemotherapies like R-CHOP and enhance the efficacy of BTK inhibitors. [, , , , ]
  • Acute Myeloid Leukemia (AML): Chidamide demonstrates anti-leukemia activity in AML cell lines, including those resistant to other therapies. [, , , , ] It can induce apoptosis, cell cycle arrest, and differentiation in AML cells. [, , , , ]
  • Breast Cancer: Research suggests that Chidamide can inhibit the growth of breast cancer cells, particularly in triple-negative breast cancer. [, , ] It shows potential for use in combination with other targeted therapies. [, , ]
  • Other Cancers: Chidamide has also demonstrated antitumor activity against various other cancers, including lung cancer, colorectal cancer, esophageal squamous cell carcinoma, pancreatic cancer, cutaneous T-cell lymphoma, multiple myeloma, and malignant melanoma. [, , , , , , , , , , , , ]
Future Directions
  • Optimization of Combination Therapies: Further research is needed to optimize combination therapies involving Chidamide and other anti-cancer agents. Identifying the most effective drug combinations and treatment schedules is crucial for maximizing treatment efficacy and minimizing side effects. [, , , , , , , , , , , , , ]
  • Biomarker Discovery: Identifying biomarkers that can predict the response of patients to Chidamide therapy is essential for personalized treatment. Research should focus on identifying genetic and epigenetic markers that correlate with Chidamide sensitivity. []
  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying acquired resistance to Chidamide is critical for developing strategies to overcome resistance. This research may involve studying alterations in HDAC expression and activity, as well as identifying other pathways involved in resistance. []
  • Expanding Clinical Applications: Exploring the potential of Chidamide in the treatment of other cancers is warranted. Conducting preclinical and clinical trials to evaluate Chidamide's efficacy against various solid and hematological malignancies is crucial. [, , , , , , , , , , , , ]

Properties

CAS Number

743438-44-0

Product Name

Chidamide

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Synonyms

N-(2-Amino-4-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propenyl]amino]methyl]benzamide; (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.